molecular formula C18H14N2O5S B5090114 3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide

3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No. B5090114
M. Wt: 370.4 g/mol
InChI Key: BVPWUMTVJAETIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide, commonly known as NPPB, is a chemical compound that has been widely used in scientific research as a blocker of chloride channels. NPPB has been shown to affect a variety of physiological processes, including cell proliferation, apoptosis, and inflammation.

Scientific Research Applications

Nonsteroidal Progesterone Receptor Antagonists

  • 3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor (PR) antagonists. These compounds play crucial roles in various physiological systems, including the female reproductive system, and are potential candidates for treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

Kynurenine 3-Hydroxylase Inhibitors

  • Benzenesulfonamide derivatives are effective inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high affinity and inhibition of this enzyme, which is significant for studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial and Structural Studies

  • Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. Spectroscopic techniques, X-ray diffraction, and Density Functional Theory (DFT) computations are used for characterization. These studies provide insights into the potential antimicrobial applications of these compounds (Demircioğlu et al., 2018).

Crystal Structure Analysis

  • The crystal structure of similar benzenesulfonamide compounds, like 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, has been analyzed to understand their characteristic features. This analysis aids in understanding the molecular geometry and potential interactions of these compounds (Główka et al., 1995).

Photodynamic Therapy and Cancer Treatment

  • Benzenesulfonamide derivatives have been studied for their role in photodynamic therapy, a treatment method for cancer. These compounds, when used as photosensitizers, have shown potential in generating singlet oxygen, a key factor in photodynamic therapy mechanisms (Pişkin et al., 2020).

Antifungal Applications

  • New derivatives of benzenesulfonamide have been synthesized and their antifungal activity has been evaluated, showing potent activity against fungi like Aspergillus niger & Aspergillus flavus. This suggests potential applications in developing antifungal agents (Gupta & Halve, 2015).

Solid-Phase Synthesis Applications

  • Polymer-supported benzenesulfonamides have been used in various chemical transformations, including solid-phase synthesis. This demonstrates their utility in creating diverse chemical scaffolds, which is important for pharmaceutical and chemical research (Fülöpová & Soural, 2015).

Glucocorticoid Receptor Modulators

  • N-Benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal glucocorticoid receptor (GR) modulators. These compounds are promising for treating immune-related disorders and exhibit a range of activities including transrepression toward NF-κB in addition to GR antagonistic activity (Yoshioka et al., 2017).

properties

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c21-20(22)15-5-4-8-18(13-15)26(23,24)19-14-9-11-17(12-10-14)25-16-6-2-1-3-7-16/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPWUMTVJAETIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.